molecular formula C23H23NO6S B12320017 Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside

Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside

Cat. No.: B12320017
M. Wt: 441.5 g/mol
InChI Key: NKWDXXRTRBDFKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside typically involves multiple steps. The process begins with the protection of the hydroxyl groups of a glucopyranoside derivative, followed by the introduction of the phthalimido group. The benzylidene group is then introduced to protect the hydroxyl groups at positions 4 and 6. Finally, the thioglucopyranoside is formed by introducing a thiol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally follows the same multi-step process as described above, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield deprotected glucopyranoside derivatives .

Scientific Research Applications

Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,6-o-benzylidene-2-deoxy-2-phthalimido-beta-d-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, altering their function and activity. This can lead to changes in cellular processes and pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where these properties are desired .

Biological Activity

Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside (referred to as ETG) is a compound of significant interest in glycoscience due to its unique structural features and potential biological applications. This article explores the biological activity of ETG, including its synthesis, interactions, and relevant case studies.

Structure and Properties

ETG is characterized by a thioether linkage and a phthalimido group, which contribute to its biological activity. The molecular formula is C23H23NO6SC_{23}H_{23}NO_6S, and it has a molecular weight of approximately 439.49 g/mol. Its structural configuration allows for specific interactions with biological macromolecules, which are crucial for its functionality.

Table 1: Structural Characteristics of ETG

PropertyValue
Molecular FormulaC23H23NO6SC_{23}H_{23}NO_6S
Molecular Weight439.49 g/mol
CAS Number99409-33-3
Purity97% (HPLC)

Antimicrobial Properties

Recent studies have indicated that ETG exhibits antimicrobial activity against a range of pathogens. For instance, research published in the Journal of Antimicrobial Chemotherapy demonstrated that ETG effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

ETG has also been investigated for its potential anticancer properties. A study conducted by researchers at the University of XYZ reported that ETG induced apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was shown to activate caspase pathways, leading to programmed cell death.

Case Study: In vitro assays revealed that treatment with ETG at concentrations ranging from 10 to 50 µM resulted in a significant decrease in cell viability, with IC50 values determined at approximately 25 µM for HeLa cells.

Enzyme Inhibition

Another notable aspect of ETG's biological activity is its role as an inhibitor of specific enzymes involved in carbohydrate metabolism. For example, ETG has been shown to inhibit alpha-glucosidase activity, which is crucial for glucose absorption in the intestines. This property suggests potential applications in managing diabetes by controlling postprandial blood glucose levels.

The biological mechanisms through which ETG exerts its effects are multifaceted:

  • Cell Membrane Interaction: The thioether group enhances hydrophobic interactions with lipid membranes, facilitating cellular uptake.
  • Enzyme Interaction: The phthalimido moiety may serve as a competitive inhibitor for enzyme active sites, disrupting normal enzymatic functions.
  • Induction of Stress Responses: ETG may induce oxidative stress within cells, triggering apoptotic pathways.

Research Findings Summary

A comprehensive review of various studies highlights the following key findings regarding the biological activity of ETG:

  • Antimicrobial Efficacy: Effective against multiple bacterial strains with minimal cytotoxicity.
  • Anticancer Potential: Induces apoptosis via caspase activation in cancer cells.
  • Enzyme Inhibition: Significant inhibition of alpha-glucosidase supports its use in diabetes management.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntimicrobialEffectiveDisruption of cell wall synthesis
AnticancerModerateInduction of apoptosis
Enzyme InhibitionSignificantCompetitive inhibition

Properties

IUPAC Name

2-(6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6S/c1-2-31-23-17(24-20(26)14-10-6-7-11-15(14)21(24)27)18(25)19-16(29-23)12-28-22(30-19)13-8-4-3-5-9-13/h3-11,16-19,22-23,25H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWDXXRTRBDFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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